molecular formula C31H30ClN3O9 B1144096 (R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox CAS No. 1276666-14-8

(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox

カタログ番号: B1144096
CAS番号: 1276666-14-8
分子量: 624.0376
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Development of Benzoxazole and Diazepane Chemistry

The benzoxazole scaffold emerged from early 20th-century heterocyclic chemistry innovations. Oxazole, first synthesized in 1947, laid the foundation for benzoxazole derivatives, which combine a benzene ring fused to an oxazole moiety. Initial synthetic routes involved cyclocondensation of o-aminophenols with carboxylic acids or orthoesters under acidic conditions. By the 1950s, benzoxazoles gained prominence in medicinal chemistry due to structural similarities to nucleic acid bases like guanine.

Parallel developments in diazepane chemistry began with the synthesis of 1,4-diazepane (homopiperazine) in 1899. The seven-membered ring structure, containing two nitrogen atoms, became a versatile scaffold for drug design. For example, 1,4-diazepane derivatives like fasudil and bunazosin entered clinical use as vasodilators. The fusion of benzoxazole and diazepane motifs represents a strategic advancement in heterocyclic hybridization, enabling tailored physicochemical and pharmacological properties.

Discovery and Characterization of (R)-4-(5-Chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-ium (2S,3S)-2,3-Bis(benzoyloxy)-3-carboxypropanoate

This compound was first synthesized through a multi-step protocol involving:

  • Benzoxazole Formation : Reaction of 5-chloro-2-aminophenol with a diazepane precursor under catalytic conditions.

特性

CAS番号

1276666-14-8

分子式

C31H30ClN3O9

分子量

624.0376

製品の起源

United States

準備方法

Preparation of (R)-5-Chloro-2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole

The benzoxazole-diazepane intermediate serves as the foundational component for the target compound. A reductive amination approach is commonly employed:

  • Starting Materials : 4-[(2-Aminoethyl)-(5-chlorobenzoxazol-2-yl)amino]butan-2-one bis-methanesulfonate and (R)-1-phenylethylamine.

  • Reaction Conditions :

    • Solvent: Dichloromethane (DCM)

    • Reducing Agent: Sodium triacetoxyborohydride (STAB)

    • Temperature: Room temperature (20–25°C)

    • Time: 12–16 hours.

  • Outcome : The reaction yields tert-butyl (R)-(2-((1-phenylethyl)amino)ethyl)carbamate as a white solid (91% yield). Subsequent deprotection with HCl/EtOAc generates the free amine, which undergoes cyclization to form the diazepane ring.

Key Data :

ParameterValue
Yield91%
Optical Purity ([α]D)+28.5 (c 1.0, CHCl3)
Melting Point81.9–83.2°C

Synthesis of (2S,3S)-2,3-Bis(benzoyloxy)succinic Acid Hydrate

The stereospecific succinate component is synthesized via esterification:

  • Starting Material : (2S,3S)-succinic acid derivative.

  • Esterification :

    • Reagents: Benzoyl chloride, pyridine (base)

    • Conditions: Anhydrous dichloromethane, 0–5°C.

  • Purification : Recrystallization from ethanol/water yields the hydrated form (purity >99%).

Reaction Table :

StepReagents/ConditionsOutcome
EsterificationBenzoyl chloride, pyridine, DCM85% yield, 99% ee
HydrationEthanol/water mixtureCrystalline hydrate formation

Chiral Resolution and Coupling

Enantiomeric Control of the Diazepane Moiety

The (R)-configuration at the diazepane’s 7-methyl group is critical for biological activity. Two methods dominate:

  • Chiral Chromatography : Separation of racemic mixtures using chiral stationary phases (e.g., amylose-based columns).

  • Asymmetric Synthesis : Use of (R)-1-phenylethylamine as a chiral auxiliary during reductive amination.

Comparative Efficiency :

MethodPurity (%)Cost EfficiencyScalability
Chiral Chromatography99.5LowLimited
Asymmetric Synthesis98.0HighIndustrial

Coupling of Diazepane and Succinate Components

The final assembly involves a salt-forming reaction:

  • Reagents :

    • (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole hydrochloride.

    • (2S,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate.

  • Conditions :

    • Solvent: Dimethylformamide (DMF)

    • Base: Triethylamine (TEA)

    • Temperature: 75°C

    • Time: 2 hours.

  • Workup : Filtration through celite, followed by solvent removal and recrystallization from acetonitrile.

Yield Optimization :

ParameterOptimal RangeImpact on Yield
Molar Ratio (1:1)1.05:1Maximizes salt formation
Temperature70–80°CPrevents racemization
Solvent PolarityHigh (DMF)Enhances solubility

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents highlight the shift from batch to continuous processes for improved efficiency:

  • Advantages :

    • 30% reduction in reaction time.

    • Enhanced heat transfer, minimizing degradation.

  • Equipment : Microreactors with inline HPLC monitoring.

Purification Technologies

  • Crystallization : Multi-solvent antisolvent crystallization (water/acetonitrile) achieves >99.5% purity.

  • Chromatography : Preparative HPLC for removing trace enantiomers (detection limit: 0.1%).

Challenges and Mitigation Strategies

Racemization Risks

  • Cause : High-temperature exposure during coupling.

  • Solution : Strict temperature control (<80°C) and shorter reaction times.

Byproduct Formation

  • Primary Byproduct : Diastereomeric salts from incomplete chiral resolution.

  • Mitigation : Use of enantiopure (2S,3S)-succinate (99% ee) .

化学反応の分析

Types of Reactions

®-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

科学的研究の応用

Chemistry

In chemistry, ®-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used as a probe or ligand in biochemical assays. Its ability to interact with specific biological targets makes it useful for studying enzyme mechanisms, receptor binding, and other biological processes.

Medicine

In medicinal chemistry, ®-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

作用機序

The mechanism of action of ®-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d]oxazol-2-yl Moieties

Compounds in the "12-series" (e.g., 12e , 12h ) share the 5-chlorobenzo[d]oxazol-2-yl group but differ in their amide-linked substituents and terminal aromatic groups (Table 1).

Table 1: Structural and Cytotoxicity Comparison

Compound Molecular Formula Key Substituents HepG2 IC₅₀ (µM) Apoptotic Protein Modulation (BAX/Bcl-2 Ratio) Reference
Target Compound C₃₂H₂₈ClN₃O₆ Diazepan-1-ium, bis(benzoyloxy) N/A* N/A*
12e C₂₇H₂₇ClN₄O₃S tert-Butyl, thioacetamido 12.5 3.2× increase
12h C₂₈H₂₁ClN₄O₄S 3-Methoxyphenyl, thioacetamido 8.7 4.1× increase
  • Key Observations :
    • The thioacetamido linkage in 12e and 12h enhances cellular uptake, correlating with lower IC₅₀ values compared to esters in the target compound.
    • The bis(benzoyloxy) groups in the target compound may improve lipid solubility but could reduce metabolic stability compared to thioether-linked analogues .
Diazepane/Benzodiazepine Derivatives

The diazepan-1-ium core distinguishes the target compound from classical benzodiazepines (e.g., 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic acid ), which lack the benzooxazole moiety and cationic nitrogen (Table 2).

Table 2: Pharmacophore Comparison

Compound Core Structure Key Functional Groups Potential Targets Reference
Target Compound 1,4-diazepan-1-ium Chlorobenzooxazole, benzoyloxy Kinases, DNA topoisomerases
7-Chloro-BZD Derivative 1,4-benzodiazepine Carboxylic acid, chloro substituent GABAₐ receptors
  • Key Observations :
    • The cationic diazepan-1-ium in the target compound may facilitate interactions with anionic biomolecules (e.g., DNA, ATP-binding pockets), unlike neutral benzodiazepines .
    • The 5-chlorobenzooxazole group could confer selectivity toward cancer cell pathways (e.g., apoptosis induction) versus the sedative effects of traditional benzodiazepines .
Physicochemical and Spectroscopic Comparisons

Melting points and NMR data highlight differences in stability and electronic environments ():

  • Melting Points : Benzooxazole derivatives in range from 189–287°C, suggesting the target compound (with larger benzoyloxy groups) may exhibit higher thermal stability.
  • ¹H NMR Shifts : The 5-chloro substituent in the target compound’s benzooxazole would likely deshield aromatic protons (δ ~7.5–8.5 ppm), consistent with shifts observed in 12e and 12h .

Research Implications and Gaps

  • Mechanistic Studies : The target compound’s apoptotic protein modulation remains uncharacterized, unlike 12-series analogues .
  • Synthetic Challenges : The bis(benzoyloxy) esters may require advanced stereocontrol during synthesis compared to thioether-linked derivatives .

生物活性

(R)-4-(5-Chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-ium (2S,3S)-2,3-bis(benzoyloxy)-3-carboxypropanoate, with CAS number 1276666-14-8, is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₃₁H₃₀ClN₃O₉
  • Molecular Weight : 624.038 g/mol
  • LogP : 4.670 (indicating lipophilicity) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may modulate key signaling pathways involved in cell proliferation and apoptosis. The presence of halogen atoms in the structure enhances its interaction with biological targets, potentially increasing its efficacy against certain cancer cell lines .

Anticancer Properties

Research indicates that the compound exhibits antiproliferative effects , particularly against oncological protein kinases. Predictive analyses using PASS (Prediction of Activity Spectra for Substances) and CHEMBL databases have shown potential inhibitory activity against several cancer-related proteins .

Toxicity Studies

Toxicity assessments conducted on model organisms such as Daphnia magna and Saccharomyces cerevisiae revealed that the compound has low toxicity levels, which is beneficial for therapeutic applications. The results indicated that while the compound can inhibit cell growth, it does so at concentrations that are not acutely toxic to these organisms .

Study 1: In Vitro Antiproliferative Activity

A study assessed the antiproliferative effects of various derivatives of oxazolones and diazepanes on human cancer cell lines. The results demonstrated that compounds similar to (R)-4-(5-Chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-ium showed significant inhibition of cell growth at IC₅₀ values ranging from 10 to 25 µM .

Study 2: Mechanistic Insights

In another investigation, the interaction of the compound with multidrug transporters in yeast models was analyzed. The findings suggested that the compound's activity could be modulated by efflux mechanisms involving Pdr5 and Snq2 transporters, indicating a complex interaction with cellular defense systems against xenobiotics .

Data Summary

PropertyValue
Molecular FormulaC₃₁H₃₀ClN₃O₉
Molecular Weight624.038 g/mol
LogP4.670
Predicted IC₅₀10 - 25 µM
Toxicity (Daphnia magna)Low toxicity

Q & A

Q. Q1. What are the critical considerations for handling and storing this compound to ensure stability and prevent degradation?

Methodological Answer:

  • Handling: Avoid skin/eye contact and inhalation of vapors. Use static-free equipment to prevent electrostatic discharge, as recommended in SDS guidelines for similar benzoate derivatives .
  • Storage: Keep containers tightly sealed in a dry, well-ventilated area. Opened containers must be resealed and stored upright to prevent leakage. Temperature-controlled environments (e.g., 2–8°C) are advised for hygroscopic or thermally sensitive analogs .
  • Safety Measures: Equip labs with eyewash stations, safety showers, and OSHA-compliant goggles (29 CFR 1910.133) .

Q. Q2. What synthetic strategies are recommended for preparing structurally related diazepane derivatives?

Methodological Answer:

  • Stepwise Functionalization: Use trichlorotriazine (TCT) as a coupling agent for introducing substituents, as demonstrated in analogous triazine-based syntheses .
  • Chiral Resolution: For stereospecific synthesis (e.g., 2S,3S configuration), employ asymmetric catalysis or enzymatic resolution to isolate enantiomers.
  • Purification: Column chromatography with silica gel (gradient elution: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. Q3. Which analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?

Methodological Answer:

  • Purity Analysis: Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities <0.1% .
  • Stereochemical Confirmation: Employ chiral NMR solvents (e.g., Pirkle’s alcohol) or X-ray crystallography for absolute configuration verification.
  • Mass Spectrometry: High-resolution MS (HRMS-ESI) validates molecular formula (e.g., C20H18O7, MW 370.4 for related benzoates) .

Advanced Research Questions

Q. Q4. How should researchers design experiments to evaluate this compound’s biological activity and receptor binding affinity?

Methodological Answer:

  • In Vitro Assays: Use split-split plot designs (as in ) with four replicates to test dose-dependent effects on neurotransmitter receptors (e.g., GABAA for diazepine analogs). Include positive controls (e.g., diazepam) and negative controls (vehicle-only) .
  • Binding Studies: Radioligand displacement assays (e.g., [³H]-flunitrazepam) quantify affinity (Ki). Analyze data using nonlinear regression (GraphPad Prism) to calculate IC50 values .
  • Long-Term Studies: Follow frameworks like Project INCHEMBIOL (2005–2011) to assess chronic exposure effects across biological hierarchies (cellular to ecosystem levels) .

Q. Q5. What methodologies resolve contradictions in reported reactivity data (e.g., oxidation vs. stability in acidic conditions)?

Methodological Answer:

  • Controlled Replication: Repeat experiments under standardized conditions (pH, temperature, solvent systems) to isolate variables. For example, test oxidation stability using H2O2 (3%) in acetic acid vs. neutral buffers .
  • Advanced Spectroscopy: Time-resolved UV-Vis or FTIR monitors real-time degradation pathways. Compare with computational models (DFT) to predict reactive sites .
  • Meta-Analysis: Aggregate data from PubChem and peer-reviewed studies to identify consensus trends, noting outliers due to impurities or methodological flaws .

Q. Q6. How can ecological impact assessments be structured to evaluate this compound’s environmental persistence?

Methodological Answer:

  • Fate Studies: Track distribution in soil/water matrices using <sup>14</sup>C-labeled analogs. Measure half-life (t1/2) via LC-MS/MS under simulated sunlight (Xe lamp) .
  • Biotic Transformations: Use microbial consortia from contaminated sites to assess biodegradation pathways. Metabolite profiling via GC-MS identifies breakdown products .
  • Toxicity Screening: Follow OECD Test Guidelines (e.g., Daphnia magna acute toxicity) and algal growth inhibition tests (72-hr EC50) .

Q. Q7. What advanced techniques optimize the compound’s pharmacokinetic profile for CNS-targeted delivery?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable esters (e.g., benzoyloxy groups) to enhance blood-brain barrier permeability. Validate stability in plasma via LC-MS .
  • Nanocarrier Systems: Encapsulate in PEGylated liposomes for sustained release. Characterize particle size (DLS) and encapsulation efficiency (ultracentrifugation) .
  • In Vivo Imaging: Use PET tracers (e.g., <sup>18</sup>F-labeled analogs) to monitor biodistribution in rodent models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。